molecular formula C18H22N6O7S B2481921 N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-12-1

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2481921
CAS No.: 868982-12-1
M. Wt: 466.47
InChI Key: CLARASCAUBTJAX-UHFFFAOYSA-N
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Description

N1-(3-(1H-Imidazol-1-yl)propyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a sophisticated synthetic compound of significant interest in early-stage pharmacological research and chemical biology. This molecule is characterized by a unique structural framework that incorporates an imidazole group, an oxazolidinone ring, and a 4-nitrobenzenesulfonyl moiety, linked by an oxalamide bridge. This particular assembly suggests potential for the molecule to act as a key intermediate or a functional scaffold in the development of protease inhibitors or enzyme modulators, given the known roles of its components in molecular recognition and binding . The imidazole ring is a well-known pharmacophore often involved in coordinating with metal ions or participating in hydrogen bonding, frequently found in inhibitors of enzymes like histone demethylases or cytochrome P450 . The oxazolidin-2-one scaffold, modified with a sulfonamide group, is a privileged structure in medicinal chemistry, extensively explored in the design of inhibitors for a variety of biological targets, including mutant IDH1 in cancer research . The presence of the (4-nitrophenyl)sulfonyl group further enhances the molecule's potential as an electrophilic precursor for nucleophilic substitution reactions, making it a versatile building block in parallel synthesis and library development. Researchers can leverage this compound in hit-to-lead optimization campaigns, particularly in exploring structure-activity relationships (SAR) around the oxazolidinone and sulfonamide regions. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O7S/c25-17(20-6-1-8-22-9-7-19-13-22)18(26)21-12-16-23(10-11-31-16)32(29,30)15-4-2-14(3-5-15)24(27)28/h2-5,7,9,13,16H,1,6,8,10-12H2,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLARASCAUBTJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₈H₃₁N₅O₅S
Molecular Weight 455.9 g/mol
CAS Number 874805-39-7

The structure features an imidazole ring, which is known for its biological activity, and an oxazolidinone moiety, which contributes to its antimicrobial properties.

Antimicrobial Activity

Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial properties. In one study, a related oxazolidinone compound demonstrated superior activity against Gram-positive bacteria, particularly Staphylococcus aureus, outperforming traditional antibiotics like chloramphenicol . The mechanism of action involves disrupting bacterial cell membranes, leading to cell death as evidenced by fluorescence microscopy showing membrane damage .

Anticancer Potential

Investigations into the anticancer properties of sulfonamide derivatives have shown promising results. For instance, a compound with structural similarities to this compound was found to inhibit the growth of colorectal cancer cells with IC50 values as low as 0.12 µM . This suggests that the compound may interact with critical pathways in cancer cell proliferation, potentially through inhibition of β-catenin signaling pathways .

Study 1: Antimicrobial Efficacy

In a comparative study, various oxazolidinone derivatives were synthesized and screened for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria. The study utilized microbroth dilution assays to establish minimum inhibitory concentrations (MICs) .

Study 2: Anticancer Activity

A recent investigation into sulfonamide derivatives revealed that certain compounds significantly inhibited Wnt-dependent transcription in cancer cells. The study highlighted that these compounds could reduce tumor growth in xenograft models, indicating their potential as therapeutic agents in oncology .

The biological activity of this compound is likely mediated through several mechanisms:

  • Cell Membrane Disruption : Similar compounds have shown the ability to compromise bacterial cell membranes.
  • Inhibition of Key Signaling Pathways : The potential inhibition of β-catenin signaling could explain the anticancer effects observed in various studies.
  • Interaction with Enzymatic Targets : The imidazole ring may facilitate interactions with metal ions or active sites on enzymes critical for cellular function.

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